molecular formula C9H14BrN3 B11870459 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine

6-Bromo-N-(pentan-3-yl)pyridazin-4-amine

Cat. No.: B11870459
M. Wt: 244.13 g/mol
InChI Key: JFJKPWGWLJKBKD-UHFFFAOYSA-N
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Description

Overview of Nitrogen-Containing Heterocyclic Compounds in Academic Research

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. nih.govrsc.org These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are integral to many natural products, including alkaloids, vitamins, and hormones. mdpi.com In the realm of synthetic chemistry, they are pivotal building blocks for pharmaceuticals, agrochemicals, and materials science. nih.govmdpi.com The prevalence of nitrogen heterocycles in FDA-approved drugs is a testament to their therapeutic importance, with some estimates suggesting they are present in approximately 60% of unique small-molecule drugs. mdpi.comnih.gov This significance stems from the ability of the nitrogen atoms to form hydrogen bonds and other interactions with biological targets, such as enzymes and receptors, thereby modulating their function. nih.gov Academic research continues to focus on the synthesis of novel nitrogen-containing heterocycles and the exploration of their diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov

Significance of Pyridazine (B1198779) Scaffolds in Modern Chemical and Biological Sciences

Among the various classes of nitrogen-containing heterocycles, pyridazines, which are six-membered rings containing two adjacent nitrogen atoms, have garnered considerable attention. nih.govnih.gov The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility has led to the development of pyridazine derivatives with a wide spectrum of pharmacological applications, including anticancer, antihypertensive, analgesic, and anti-inflammatory activities. nih.govacs.org The unique physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capacity, contribute to its utility in drug design. nih.govnih.gov

The history of pyridazine chemistry dates back to the late 19th century. The term "pyridazine" was first coined by Knorr in 1885. liberty.edu A year later, Emil Fischer synthesized the first substituted pyridazine through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent, unsubstituted pyridazine was synthesized nine years after that by Taüber. liberty.edu For many decades, research into pyridazines was relatively limited, partly because they were not found in nature until 1971, when hexahydropyridazines were discovered to be produced by Streptomyces jamaicensis. liberty.edu This discovery spurred further investigation into the biological activities and potential applications of pyridazine-containing compounds.

The applications of pyridazine derivatives extend beyond pharmaceuticals. In agriculture, certain pyridazine compounds have been developed as herbicides and insecticides. liberty.eduresearchgate.net The unique electronic properties of the pyridazine ring also make it a valuable component in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and semiconductors. liberty.edu The ability of pyridazines to act as ligands for metal complexes has also been explored, leading to applications in catalysis and coordination chemistry. researchgate.net In the field of drug discovery, pyridazine-containing drugs such as the cardiotonic agent pimobendan (B44444) and the anti-inflammatory drug emorfazone (B1671226) have reached the market, further highlighting the therapeutic potential of this scaffold. nih.gov

Focus on Halogenated Pyridazine Derivatives: Research Perspectives

The introduction of halogen atoms, such as bromine, onto the pyridazine ring can significantly influence the compound's physical, chemical, and biological properties. Halogenated pyridazines are key intermediates in organic synthesis, serving as versatile building blocks for the creation of more complex molecules through cross-coupling reactions. researchgate.netresearchgate.net The presence of a halogen can alter the electronic distribution within the pyridazine ring, which can in turn affect its reactivity and its ability to interact with biological targets. researchgate.net From a medicinal chemistry perspective, halogenation can enhance a molecule's binding affinity, metabolic stability, and cell permeability. Therefore, the synthesis and evaluation of halogenated pyridazine derivatives remain an active area of research.

Rationale for In-depth Academic Investigation of 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine

The specific compound, 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine, combines several structural features of interest. The pyridazine core provides a foundation with known biological potential. The bromine atom at the 6-position offers a reactive handle for further chemical modification, allowing for the synthesis of a library of related compounds. The N-(pentan-3-yl)amino group at the 4-position introduces a lipophilic substituent that can influence the compound's solubility, membrane permeability, and interactions with hydrophobic pockets in biological targets.

An in-depth investigation of this compound is warranted to explore its potential as a lead compound in drug discovery or as a functional molecule in materials science. The synthesis of this and related compounds, followed by systematic evaluation of their biological activities and physicochemical properties, could provide valuable insights into the structure-activity relationships of substituted pyridazines. Such studies contribute to the broader understanding of heterocyclic chemistry and may lead to the development of novel therapeutic agents or advanced materials.

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

6-bromo-N-pentan-3-ylpyridazin-4-amine

InChI

InChI=1S/C9H14BrN3/c1-3-7(4-2)12-8-5-9(10)13-11-6-8/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

JFJKPWGWLJKBKD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC(=NN=C1)Br

Origin of Product

United States

Mechanistic Investigations of 6 Bromo N Pentan 3 Yl Pyridazin 4 Amine and Pyridazine Scaffolds

Elucidation of Molecular Mechanisms of Action

The diverse biological activities of pyridazine (B1198779) derivatives stem from their ability to interact with a variety of biological targets and modulate key cellular processes.

Pyridazine scaffolds have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which play crucial roles in cellular signaling. tandfonline.comnih.gov Many pyridazine-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the enzyme. tandfonline.comnih.gov This interaction is often facilitated by hydrogen bonding and hydrophobic interactions. nih.gov

Several pyridazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2. tandfonline.comnih.gov For instance, a series of 3,6-disubstituted pyridazines demonstrated significant inhibitory activity against CDK2, with some compounds exhibiting IC50 values in the nanomolar range. tandfonline.comnih.gov The pyridazine core in these molecules often serves as a scaffold to correctly position other pharmacophoric groups that interact with key amino acid residues in the kinase active site. scirp.org

Beyond kinases, pyridazine derivatives have been shown to target other enzymes and receptors. For example, certain pyridazinone analogs act as histamine H3 receptor antagonists. researchgate.net Additionally, fused pyridopyridazine derivatives have been found to be high-affinity ligands for the GABA-A receptor benzodiazepine binding site. scirp.org Some pyridazine-containing compounds have also been investigated as inhibitors of vascular endothelial growth factor receptor (VEGFR), a key target in angiogenesis. jst.go.jpjst.go.jpnih.gov

Table 1: Examples of Pyridazine Derivatives and their Target Biological Macromolecules

Compound Class Specific Target Observed Effect Reference
3,6-disubstituted pyridazines Cyclin-Dependent Kinase 2 (CDK2) Inhibition of kinase activity tandfonline.comnih.gov
Pyridazinone analogs Histamine H3 Receptor Antagonist activity researchgate.net
Pyridopyridazine derivatives GABA-A Receptor High-affinity binding scirp.org
Pyridazine-containing compounds Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition of kinase activity jst.go.jpjst.go.jpnih.gov
Pyridazinone derivatives c-Met Inhibition of kinase activity nih.gov

By interacting with specific macromolecules, pyridazine derivatives can modulate various intracellular signaling pathways, leading to their observed biological effects, particularly in the context of cancer. acs.org The inhibition of kinases like CDKs and VEGFR by pyridazine compounds directly impacts cell cycle progression and angiogenesis, respectively. tandfonline.comnih.govjst.go.jpnih.gov

For instance, pyridazine derivatives targeting the JNK1 pathway have been designed and evaluated for their anticancer potential. acs.org JNKs are critical regulators of transcription, and their inhibition can affect cell proliferation and apoptosis. acs.org Similarly, pyridazine-based inhibitors of the PI3K pathway have been developed, targeting a pathway that is frequently activated in human tumors. nih.gov

Furthermore, some pyridazine derivatives have been shown to induce apoptosis in cancer cells. researchgate.net This can be achieved through the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of anti-apoptotic genes such as Bcl-2. nih.gov The ability of these compounds to arrest the cell cycle at different phases, such as the G0-G1 or S phase, is another key aspect of their anticancer mechanism. nih.govnih.gov

Identification of Cellular and Subcellular Targets

The cellular and subcellular targets of pyridazine derivatives are diverse and depend on the specific chemical structure of the compound. As previously mentioned, key cellular targets include a variety of protein kinases located in the cytoplasm and nucleus, such as CDKs, JNKs, and VEGFR. tandfonline.comnih.govjst.go.jpnih.govacs.org Receptors on the cell surface, like the histamine H3 receptor and the GABA-A receptor, are also targeted by specific pyridazine analogs. scirp.orgresearchgate.net

In the context of antiviral activity, some pyridazine derivatives are proposed to bind to the viral capsid, thereby preventing the virus from attaching to its host cell receptor. nih.govresearchgate.net This suggests a direct interaction with viral proteins as a primary mechanism of action.

Computational studies, including molecular docking, have been instrumental in identifying and characterizing the binding of pyridazine derivatives to their cellular targets. nih.govmdpi.com These studies help to visualize the interactions at a molecular level and guide the design of more potent and selective inhibitors.

Analysis of Biological Target Selectivity and Specificity

The selectivity and specificity of pyridazine derivatives for their biological targets are crucial for their therapeutic potential and to minimize off-target effects. Research has shown that modifications to the pyridazine scaffold can significantly influence target selectivity. For example, in a series of kinase inhibitors, the pyridazine-containing compound demonstrated superior selectivity for certain kinases compared to its pyridine (B92270) or pyrimidine (B1678525) counterparts. nih.gov

The development of selective inhibitors is a key focus in drug discovery. For instance, pyridazinone derivatives have been optimized to act as selective c-Met inhibitors, a receptor tyrosine kinase implicated in cancer. nih.gov Similarly, selective inhibitors of phosphodiesterase (PDE) IV, with potential applications in treating asthma and inflammation, have been developed from pyridazinone scaffolds. scirp.org

The selectivity of certain pyridazine derivatives has been demonstrated through their differential activity against various cancer cell lines. nih.govresearchgate.net For example, some compounds show potent activity against breast cancer cell lines while exhibiting weaker activity against ovarian cancer cell lines. tandfonline.comnih.gov

Proposed Mechanistic Pathways based on Experimental and Computational Data

Based on a combination of experimental and computational data, several mechanistic pathways for the action of pyridazine derivatives have been proposed.

For anticancer pyridazine derivatives that inhibit protein kinases, the general proposed mechanism involves:

Binding to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates. tandfonline.comnih.gov

Inhibition of signaling pathways crucial for cell proliferation, survival, and angiogenesis (e.g., CDK, JNK, VEGFR pathways). tandfonline.comnih.govjst.go.jpnih.govacs.org

Induction of cell cycle arrest at specific checkpoints. nih.govnih.gov

Activation of the apoptotic cascade , leading to programmed cell death. researchgate.netnih.gov

Computational studies have provided detailed insights into the binding modes of these compounds, highlighting the key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. acs.orgmdpi.com For example, molecular docking studies of pyridazinone-based diarylurea derivatives with the VEGFR-2 enzyme have elucidated their binding interactions. nih.gov

In the case of antiviral pyridazine derivatives, a proposed mechanism involves a virucidal effect , where the compound directly interacts with the viral capsid, leading to its inactivation and preventing viral entry into host cells. nih.govresearchgate.net

Table 2: Proposed Mechanistic Pathways for Pyridazine Derivatives

Biological Activity Proposed Mechanistic Pathway Key Molecular Events Supporting Evidence
Anticancer Kinase Inhibition Competitive binding to ATP pocket, inhibition of phosphorylation In vitro kinase assays, cell-based proliferation assays tandfonline.comnih.govjst.go.jpnih.govnih.gov
Cell Cycle Arrest Halting of cell cycle progression at specific phases Flow cytometry analysis nih.govnih.gov
Apoptosis Induction Upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic proteins Gene expression analysis, apoptosis assays researchgate.netnih.gov
Antiviral Virucidal Effect Direct interaction with and inactivation of viral capsid proteins Virucidal assays nih.govresearchgate.net

Computational and Theoretical Chemistry Applications for 6 Bromo N Pentan 3 Yl Pyridazin 4 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. bhu.ac.in These methods provide a detailed understanding of the molecule's geometry, electron distribution, and orbital energies, which are crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic and basic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic and acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

For 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine, FMO analysis would reveal the distribution of these key orbitals across the molecular structure, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Parameters

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine. bhu.ac.in

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as half of the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when the molecule accepts additional electronic charge from the environment, indicating its capacity to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of different pyridazine (B1198779) derivatives.

| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 eV | Quantifies the electrophilic nature of the compound. |

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates by simulating the ligand-protein interaction at the molecular level. tandfonline.comnih.gov For 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine, docking studies could be performed against various therapeutic targets known to be modulated by pyridazine derivatives, such as kinases (e.g., CDK4/6, EGFR) or other enzymes. nih.govresearchgate.net The simulation yields a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction, with more negative scores indicating stronger binding. researchgate.net

Table 3: Illustrative Molecular Docking Results

Protein Target PDB ID Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (CDK2) 1HCK -8.2 Leu83, Lys33, Gln131
Epidermal Growth Factor Receptor (EGFR) 2J6M -7.5 Met793, Leu718, Gly796

| α-Amylase | 1B2Y | -6.9 | Asp197, Glu233, Asp300 |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. hillsdale.edunih.gov MD simulations are used to assess the stability of the docked conformation and to understand the detailed dynamics of the binding process. researchgate.netacs.org By simulating the movements of atoms and molecules, MD can confirm whether the ligand remains stably bound within the protein's active site. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand's position are monitored to evaluate the stability of the complex. acs.org

In Silico Prediction of Biological Activities

In silico methods are widely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of drug candidates. tandfonline.comnih.gov For 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine, computational models can predict properties like gastrointestinal absorption, blood-brain barrier permeability, and adherence to drug-likeness rules such as Lipinski's Rule of Five. nih.govresearchgate.net These predictions are vital for early-stage drug development to filter out compounds with unfavorable pharmacokinetic profiles. Pyridazine derivatives have shown a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties. jksus.orgrjptonline.org

Table 4: Illustrative In Silico ADME Profile

Property Predicted Value Acceptable Range Interpretation
Molecular Weight 258.15 g/mol < 500 Compliant with Lipinski's rules.
LogP 2.8 < 5 Good balance of solubility and permeability.
H-Bond Donors 1 < 5 Compliant with Lipinski's rules.
H-Bond Acceptors 3 < 10 Compliant with Lipinski's rules.

| Human Intestinal Absorption | High | - | Likely to be well-absorbed orally. |

Virtual Screening and Library Design for Novel Pyridazine Derivatives

Virtual screening is a powerful computational strategy for searching large chemical databases to identify molecules with a high probability of binding to a specific biological target. researchgate.netjksus.org 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine can serve as a scaffold or a "hit" compound for designing a virtual library of novel derivatives. nih.gov By systematically modifying the core structure with different functional groups, a large and diverse library of related compounds can be generated in silico. This library can then be screened against a protein target to identify derivatives with potentially improved potency, selectivity, or ADME properties, guiding future synthesis efforts. researchgate.netnih.gov

Biological and Pharmacological Research Applications of Pyridazine Derivatives Relevant to 6 Bromo N Pentan 3 Yl Pyridazin 4 Amine

Anticancer Research and Potential Applications

The pyridazine (B1198779) scaffold is a core component of numerous compounds designed and synthesized for anticancer applications. researchgate.netscholarsresearchlibrary.com These derivatives have been shown to target a variety of biological processes integral to cancer cell proliferation and survival. scholarsresearchlibrary.com

A primary method for evaluating the anticancer potential of new chemical entities is through in vitro cytotoxicity screening against a panel of human cancer cell lines. Pyridazine derivatives have consistently demonstrated significant cytotoxic effects across various cancer types.

For example, a series of 3,6-disubstituted pyridazines showed potent anti-proliferative action against human breast cancer cell lines T-47D and MDA-MB-231, with some derivatives exhibiting IC₅₀ values in the submicromolar range. researchgate.net Specifically, the methyltetrahydropyran-bearing pyridazine 11m was a notable growth inhibitor for both T-47D (IC₅₀ = 0.43 µM) and MDA-MB-231 (IC₅₀ = 0.99 µM) cells. researchgate.net In another study, certain pyridazine compounds were tested against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with some showing cytotoxic activity comparable or superior to the reference drug imatinib. taylorandfrancis.com Similarly, other research highlighted a pyridazine derivative with potent activity against MCF-7 (IC₅₀ = 3.82 µM) and MDA-MB-231 (IC₅₀ = 2.26 µM) cell lines, performing better than the standard doxorubicin (B1662922) in those assays. blumberginstitute.org

The presence of a bromine atom, such as in the title compound, is also a feature in other cytotoxic heterocyclic agents. A series of 6-bromoquinazoline (B49647) derivatives displayed significant cytotoxicity against MCF-7 and SW480 cancer cell lines, with IC₅₀ values ranging from 0.53 to 46.6 µM. nih.gov One compound from this series, featuring a meta-fluoro substitution, was more potent than cisplatin. nih.gov

Compound TypeCancer Cell LineReported IC₅₀ (µM)Reference
3,6-Disubstituted Pyridazine (11m)T-47D (Breast)0.43 researchgate.net
3,6-Disubstituted Pyridazine (11m)MDA-MB-231 (Breast)0.99 researchgate.net
Pyridazine DerivativeMCF-7 (Breast)3.82 blumberginstitute.org
Pyridazine DerivativeMDA-MB-231 (Breast)2.26 blumberginstitute.org
Pyridazine Derivative (Compound 8)MCF-7 (Breast)Potent Activity Noted liberty.edu
Pyridazine Derivative (Compound 10)HCT (Colon)Potent Activity Noted liberty.edu
6-Bromoquinazoline Derivative (5b)MCF-7 (Breast)0.53 nih.gov
6-Bromoquinazoline Derivative (5b)SW480 (Colon)1.95 nih.gov

Recent research has expanded to include the role of pyridazine derivatives in modulating epigenetic targets and immune responses. Some pyridazine-containing compounds have been identified as inhibitors of bromodomain containing proteins (BRDs), which are key readers of epigenetic marks and are involved in regulating gene transcription. scholarsresearchlibrary.com This activity points to a role for the pyridazine scaffold in targeting epigenetic modifications involved in cancer progression. scholarsresearchlibrary.com

Furthermore, the immunomodulatory potential of pyridazine derivatives has been investigated, primarily through their anti-inflammatory properties. Several pyridazinone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activity of nuclear factor κB (NF-κB), a crucial transcription factor in inflammatory responses. nih.gov This inhibition can lead to a decrease in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6). nih.gov For instance, pyrazolo[3,4-d]pyridazine derivatives were found to downregulate the expression of the pro-inflammatory cytokine TNF-α while upregulating the anti-inflammatory cytokine IL-22 in a mouse model of digestive system inflammation. taylorandfrancis.com Some pyridazinone derivatives that act as monoamine oxidase (MAO-A) inhibitors have been suggested for use in reprogramming tumor-associated macrophages to enhance cancer immunotherapy. nih.gov

A significant mechanism behind the anticancer activity of many pyridazine derivatives is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that often become dysregulated in cancer. nih.gov The pyridazine scaffold has been successfully incorporated into compounds targeting a range of kinases.

Vascular Endothelial Growth Factor Receptor (VEGFR) is a key target in angiogenesis (the formation of new blood vessels), a process essential for tumor growth. taylorandfrancis.com Several studies have reported on pyridazine derivatives as potent VEGFR inhibitors. One study detailed a compound that inhibited VEGFR-2 with an IC₅₀ value of 7.1 nM. acs.org Another investigation synthesized pyridazine-containing compounds targeting VEGFR kinase, with one derivative showing 92.2% enzyme inhibition, comparable to the standard drug imatinib. taylorandfrancis.com

Cyclin-dependent kinases (CDKs) are another important class of targets, as they regulate the cell cycle. A series of 3,6-disubstituted pyridazines were evaluated as CDK2 inhibitors, with the most potent compound, 11m, exhibiting an IC₅₀ value of 20.1 nM against the enzyme. researchgate.net Other kinases targeted by pyridazine-based compounds include Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal kinase (JNK), and Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK). mdpi.commdpi.comnih.gov

Compound TypeTarget KinaseReported IC₅₀ (nM)Reference
Imidazo[1,2–b]pyridazine DerivativeVEGFR-27.1 acs.org
3,6-Disubstituted Pyridazine (11m)CDK220.1 researchgate.net
3,6-Disubstituted Pyridazine (11h)CDK243.8 researchgate.net
3,6-Disubstituted Pyridazine (11l)CDK255.6 researchgate.net
Pyridazine-Pyrazoline Hybrid (IXn)EGFR650 mdpi.com
Pyridazine-Pyrazoline Hybrid (IXg)EGFR750 mdpi.com

Antimicrobial and Antiparasitic Activity Investigations

Beyond cancer, pyridazine derivatives have been extensively explored for their potential to combat infectious diseases caused by bacteria, fungi, and parasites. nih.govresearchgate.net

The pyridazine ring is a core structure in many compounds synthesized and tested for antimicrobial activity. nih.govnih.gov These derivatives have shown efficacy against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.gov

In one study, novel pyridazinone derivatives were synthesized and showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. scholarsresearchlibrary.com Another investigation reported on pyridazine derivatives where chloro-substituted compounds exhibited the highest antibacterial activity, with MICs (0.892–3.744 μg/mL) lower than the standard chloramphenicol (B1208) against E. coli and P. aeruginosa.

The structural features of the derivatives influence their spectrum of activity. For example, in a series of pyrrolopyridazines, saturated compounds were more active against Pseudomonas aeruginosa and the fungus Candida albicans, while partially saturated derivatives were more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov The presence of a bromine atom on a heterocyclic core has also been associated with antimicrobial effects, as seen in studies of 6-bromoindolglyoxylamide and 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives, which showed potent antibacterial and antifungal results.

Compound TypeMicroorganismReported MICReference
Pyridazinone Derivatives (7 & 13)S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µM scholarsresearchlibrary.com
Chloro-substituted PyridazinesE. coli, P. aeruginosa, S. marcescens0.892–3.744 µg/mL
Pyridazinone-based Diarylurea (10h)Staphylococcus aureus16 µg/mL
Pyridazinone-based Diarylurea (8g)Candida albicans16 µg/mL
Pyrazolo-pyridazine Derivative (4d)Bacterial & Fungal StrainsBroad Spectrum Activity Noted mdpi.com

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by subspecies of Trypanosoma brucei. The search for new, safer, and more effective treatments is a global health priority. The pyridazine scaffold has emerged as a promising starting point for the development of novel anti-trypanosomal agents.

In a high-throughput screen of known human kinase inhibitors, a pyrazolo[1,5-b]pyridazine (B1603340) scaffold was identified as a hit for optimization against T. b. brucei. Subsequent chemical modifications led to compounds with improved selectivity for the parasite over human kinases. Another line of research focused on 4-phenyl-6-(pyridin-3-yl)pyrimidines, a related diazine scaffold, which demonstrated potent in vitro activity against Trypanosoma brucei rhodesiense. The most promising compound in this series, which included a 2-methoxyphenyl substituent, exhibited an IC₅₀ value of 0.38 μM against the parasite and was over 60 times more selective for trypanosomes than for rat skeletal myoblast (L6) cells. Research has also shown that pyrazole-thiadiazole derivatives are active against intracellular amastigotes of Trypanosoma cruzi, the parasite that causes Chagas disease.

Antimycobacterial Agent Development

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. Pyridazine derivatives have been identified as a promising class of compounds in this area. nih.govresearchgate.netbenthamdirect.com

Researchers have designed and synthesized various series of pyridazine compounds and evaluated their efficacy against Mtb. For instance, a series of N1-substituted-diphenyl ether-bis-pyridazine (BP) derivatives were synthesized and screened for their antimycobacterial activity. nih.govresearchgate.netbenthamdirect.com High-throughput screening revealed that two compounds, 2a and 3b, were potent inhibitors of Mtb, with activity superior to the second-line drug Pyrimethamine and comparable to Cycloserine. nih.govresearchgate.net Further testing confirmed these initial findings and highlighted compound 2b as a particularly promising lead, demonstrating a bactericidal mechanism of action and significant activity against both replicating and non-replicating Mtb. nih.govresearchgate.netbenthamdirect.com

In another study, new pyridinylpyridazine derivatives were synthesized and tested. latamjpharm.org The compound 4-(pyridin-4-yl)thieno[2,3-d]pyridazine showed the most significant antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL, compared to the reference drugs streptomycin (B1217042) (MIC 6.25 μg/mL) and pyrazinamide (B1679903) (MIC 3.125 μg/mL). latamjpharm.org These studies underscore the potential of the pyridazine scaffold in the development of new drugs to combat tuberculosis.

Table 1: Antimycobacterial Activity of Selected Pyridazine Derivatives

Compound Class Specific Compound Activity Reference
N1-substituted-diphenyl ether-bis-pyridazine 2a and 3b Potent inhibitors of M. tuberculosis, superior to Pyrimethamine nih.gov, researchgate.net
N1-substituted-diphenyl ether-bis-pyridazine 2b Bactericidal mechanism, active against replicating and non-replicating M. tuberculosis nih.gov, researchgate.net, benthamdirect.com

Neurological and Central Nervous System Applications

The pyridazine heterocycle is an attractive scaffold for compounds targeting the central nervous system (CNS) due to its ability to participate in molecular recognition and cross the blood-brain barrier. nih.govnih.gov

Pyridazine derivatives have been investigated for their potential as anticonvulsant and antidepressant agents. One of the earliest approved pyridazine-containing drugs was Minaprine, a monoamine oxidase (MAO) inhibitor used as an atypical antidepressant, though it was later withdrawn due to side effects. nih.gov

More recent research has focused on synthesizing novel pyridazinone derivatives with potential anticonvulsant properties. For example, a series of 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) method. Several of these compounds showed significant anticonvulsant effects. researchgate.net Other studies on different heterocyclic systems containing pyrazole (B372694) and pyrimidine (B1678525) fragments, which share structural similarities with pyridazines, have also shown promising anticonvulsant and antidepressant activities in pentylenetetrazole (PTZ)-convulsion models and forced swimming tests. nih.govresearchgate.net These findings suggest that the core pyridazine structure is a viable starting point for the development of new CNS-active agents.

The unique structure of the pyridazine ring allows it to act as a ligand for various brain receptors, influencing neuronal activity. nih.gov A significant area of research involves the development of pyridazine derivatives as modulators of GABA A receptors, which are the primary inhibitory neurotransmitter receptors in the CNS. google.com Compounds that act as agonists at the α5-subunit-containing GABA A receptors are being explored for treating cognitive impairments in neurological and neuropsychiatric conditions. google.com

Furthermore, pyridazine analogs have been found to enhance the structural and functional plasticity of the tripartite synapse by activating the local translation of the excitatory amino acid transporter 2 (EAAT2) in astrocytes. nih.gov This mechanism is crucial for maintaining glutamate (B1630785) homeostasis at the synapse, and its dysregulation is implicated in numerous neurological diseases. nih.gov Pyridazine derivatives are also being investigated as inhibitors of the NLRP3 inflammasome, which is involved in the neuroinflammatory cascade of diseases like Parkinson's and Alzheimer's. researchgate.net Additionally, research has focused on developing brain-penetrant pyridazine activators of pantothenate kinase (PANK), which show potential for treating pantothenate kinase-associated neurodegeneration. nih.govacs.org

Cardiovascular System Research and Therapeutic Potential

Pyridazinone derivatives have been a major focus of cardiovascular research for decades. jchemrev.com These compounds have shown a range of activities, including cardiotonic, antihypertensive, and vasodilator effects. jchemrev.comtandfonline.com

The discovery of 6-(4-aminophenyl)-4,5-dihydro-pyridazinone, which possesses both anti-inflammatory and antihypertensive properties, spurred further investigation into this chemical class. jchemrev.com Subsequent research led to the development of pyridazinone derivatives with potent positive inotropic (heart-strengthening) and vasodilator actions. jchemrev.com The mechanism for the positive inotropic effect of some of these compounds, such as CI-914 and CI-930, was identified as the inhibition of cardiac phosphodiesterase (PDE) III. jchemrev.com

More recent studies have synthesized and screened 6-phenyl-3-pyridazinone based derivatives for their vasorelaxant activity. researchgate.netnih.gov Several of these compounds showed potent to mild activity, with some having EC50 values significantly lower than the standard drug hydralazine, indicating strong vasodilator potential. researchgate.netnih.gov Tricyclic pyridazinone-based molecules have also been synthesized and tested, with some derivatives showing significant antihypertensive, inotropic, and antithrombotic properties. nih.gov

Table 2: Cardiovascular Activity of Selected Pyridazinone Derivatives

Compound Class Specific Compound Example Activity Reference
Dihydropyridazinone CI-914, CI-930 Positive inotropic action via PDE III inhibition jchemrev.com
6-phenyl-3-pyridazinone derivatives Acid 5, Ester analog 4 Potent vasorelaxant activity (EC50 = 0.339 μM and 1.225 μM, respectively) researchgate.net, nih.gov

Exploration of Other Biological Activities

The pyridazine and pyridazinone scaffolds are considered attractive leads for the discovery of new anti-inflammatory and analgesic drugs. nih.gov Many currently available nonsteroidal anti-inflammatory drugs (NSAIDs) have limitations due to gastrointestinal side effects, creating a need for safer alternatives. pcbiochemres.compcbiochemres.com

Numerous studies have focused on synthesizing and evaluating pyridazine derivatives for these properties. A series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and their propanamide analogs were synthesized and tested for analgesic and anti-inflammatory activities. tubitak.gov.tr In a p-benzoquinone-induced writhing test, most of these compounds were more potent than aspirin (B1665792). tubitak.gov.tr Specifically, compound 7e was identified as the most potent in terms of both analgesic and anti-inflammatory activity and, importantly, did not show ulcerogenic side effects. tubitak.gov.tr

Other research has explored 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives. nih.gov Compounds Va, Vb, and Vc in this series exhibited more potent analgesic activity than aspirin and demonstrated anti-inflammatory activity comparable to indomethacin, without causing gastric ulceration. nih.gov These findings highlight the potential of pyridazine-based compounds as effective and potentially safer anti-inflammatory and analgesic agents. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Pyridazinone Derivatives

Compound Class Specific Compound Example Activity Reference
2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides Compound 7e Most potent analgesic and anti-inflammatory activity with no ulcerogenic side effects tubitak.gov.tr
6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones Compounds Va, Vb, Vc More potent analgesic activity than aspirin; anti-inflammatory activity comparable to indomethacin nih.gov

Antidiabetic Research

The exploration of pyridazine derivatives in the context of diabetes has been an area of scientific inquiry. Studies on different analogues have been conducted to assess their potential to modulate biological pathways relevant to glucose metabolism. However, without specific data on 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine, any discussion on its potential antidiabetic effects would be entirely hypothetical.

Protein Tyrosine Phosphatase 1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated target for the development of therapeutics for type 2 diabetes and obesity. The inhibition of PTP1B is believed to enhance insulin (B600854) signaling. Various heterocyclic compounds, including some pyridazine derivatives, have been investigated as potential PTP1B inhibitors. The structure of a pyridazine derivative can influence its binding affinity and selectivity for the PTP1B enzyme. Again, in the absence of any experimental data for 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine, its activity as a PTP1B inhibitor is unknown.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : A nucleophilic substitution reaction is a plausible route, leveraging the bromine atom at position 6 of pyridazine as a leaving group. The pentan-3-ylamine can act as the nucleophile under basic conditions (e.g., K₂CO₃ in DMF). Reaction efficiency depends on temperature (80–100°C), solvent polarity, and stoichiometric ratios. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict transition states and optimize conditions . Parallel experimentation with factorial design (e.g., varying temperature, catalyst loading, and solvent) is advised to identify ideal parameters .

Q. How should researchers characterize the purity and structural integrity of 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : Confirm substitution patterns (e.g., bromine at position 6, pentan-3-yl group on the amine).
  • HPLC/GC-MS : Assess purity (>95% recommended for biological assays) .
  • Elemental Analysis : Verify molecular formula (C₉H₁₃BrN₄).
    Cross-reference with CAS RN data for physical properties (melting point, solubility) to validate consistency .

Q. What are the stability considerations for storing 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine?

  • Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent photodegradation. Solubility in DMSO (10 mM stock solutions) allows long-term storage at -20°C, but avoid freeze-thaw cycles. Monitor decomposition via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives or analogs of 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine?

  • Methodological Answer : Quantum mechanical calculations (e.g., docking studies, molecular dynamics) predict binding affinities if the compound targets enzymes or receptors. For derivative synthesis, substituent effects on electronic properties (HOMO-LUMO gaps) and steric hindrance can be modeled using software like Gaussian or ORCA. ICReDD’s integrated computational-experimental workflows are recommended for rapid screening of reaction pathways .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify impurities; revise reaction mechanisms if intermediates are detected.
  • Reaction Monitoring : In-situ techniques like FTIR or Raman spectroscopy track real-time progress.
  • Data-Driven Feedback : Apply machine learning to historical datasets (e.g., solvent effects, catalyst performance) to refine conditions . Contradictions may arise from impurities in starting materials—validate reagent purity via independent assays .

Q. How can researchers evaluate the biological activity of 6-Bromo-N-(pentan-3-yl)pyridazin-4-amine in vitro?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or receptors where pyridazine derivatives are known modulators (e.g., EGFR, PDE inhibitors).
  • Assay Design : Use fluorescence-based enzymatic assays (IC₅₀ determination) or cell viability assays (MTT/XTT) for cytotoxicity profiling.
  • Control Experiments : Include structurally similar analogs (e.g., 6-Bromo-3-pyridazinamine ) to isolate the pentan-3-yl group’s contribution.

Q. What advanced techniques optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Test DMSO/PEG-400 mixtures for enhanced aqueous solubility .
  • Nanoparticle Formulation : Use lipid-based carriers or cyclodextrins to improve bioavailability.
  • LogP Adjustments : Introduce polar substituents (e.g., hydroxyl groups) on the pentan-3-yl chain while monitoring activity retention .

Q. How do reaction fundamentals inform reactor design for scalable synthesis?

  • Methodological Answer :
  • Kinetic Profiling : Determine rate-limiting steps (e.g., amine nucleophilicity) using stopped-flow techniques.
  • Reactor Type : Continuous-flow systems enhance heat/mass transfer for exothermic reactions.
  • Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove bromide salts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.